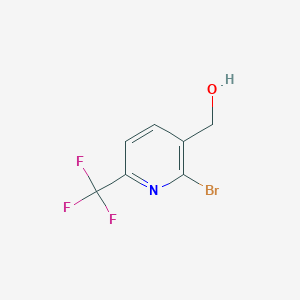
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
Descripción general
Descripción
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol is a compound of interest within medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
The compound features a bromine atom at the second position and a trifluoromethyl group at the sixth position of the pyridine ring, which significantly influences its biological interactions. Its molecular formula is .
1. Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in treating infections.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer.
Table 2: Anticancer Activity Data
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
- Enzyme Interaction : It interacts with specific enzymes, potentially inhibiting their activity or altering their function, which is crucial in pathways related to cell proliferation and survival .
- Halogen Bonding : The presence of bromine allows for unique interactions with biomolecules, influencing binding affinities and modulating biochemical pathways.
Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of this compound against Staphylococcus aureus and found that it significantly inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential application in developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.126 µM. The mechanism was linked to apoptotic pathways, indicating its potential as a therapeutic agent in oncology .
Propiedades
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSAWAOJIQBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670646 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888738-18-9 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















